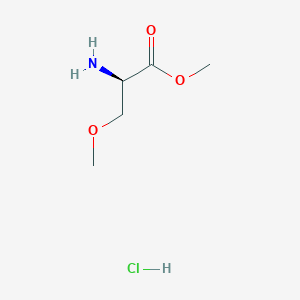

(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-methoxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-8-3-4(6)5(7)9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOQFRDEFFKRDC-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride chemical properties

An In-depth Technical Guide to (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride for Drug Development Professionals

Introduction: A Versatile Chiral Building Block

This compound is a chiral amino acid derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. As the methyl ester hydrochloride salt of O-methyl-D-serine, it serves as a valuable synthetic intermediate, providing a unique combination of stereochemistry and functionality. The presence of the O-methyl group, in place of the natural hydroxyl group of serine, offers strategic advantages in drug design by potentially enhancing metabolic stability and modifying hydrogen bonding capacity, thereby influencing pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and strategic applications in drug discovery, tailored for researchers and scientists in the field.

Core Chemical and Physical Properties

The hydrochloride salt form of amino acid esters is generally favored due to its enhanced chemical stability and improved handling characteristics compared to the free base.[2] The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | O-Methyl-D-serine methyl ester hydrochloride | - |

| CAS Number | 88642-83-5 | [3] |

| Molecular Formula | C₅H₁₂ClNO₃ | [3] |

| Molecular Weight | 169.61 g/mol | [3] |

| Appearance | White to off-white solid (inferred) | - |

| Melting Point | 138 °C | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | [4] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing amino acid methyl ester hydrochlorides is the esterification of the parent amino acid in methanol with an activating agent.[5] The synthesis of the title compound is efficiently achieved by treating the commercially available starting material, (R)-2-Amino-3-methoxypropanoic acid (O-methyl-D-serine), with thionyl chloride (SOCl₂) in methanol. This method is well-established for the synthesis of serine esters and their derivatives.[6][7]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the esterification of O-methyl-D-serine.

Detailed Experimental Protocol

Materials:

-

(R)-2-Amino-3-methoxypropanoic acid (O-methyl-D-serine)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether or Ethyl acetate (for washing/precipitation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend (R)-2-Amino-3-methoxypropanoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. The causality for this controlled addition is to manage the exothermic reaction between SOCl₂ and methanol, which forms HCl gas and methyl sulfite in situ, preventing degradation of the starting material.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (or maintain at 35-40 °C) for 24-48 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

-

Purification: Add a non-polar solvent like diethyl ether or ethyl acetate to the crude product and triturate to induce precipitation/crystallization of the hydrochloride salt.[8] Collect the solid product by vacuum filtration, wash with a small amount of the same non-polar solvent to remove impurities, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

¹H NMR (predicted, in D₂O): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -OCH₃ (ester) | ~3.8 | Singlet | 3H | Characteristic methyl ester signal. |

| -OCH₃ (ether) | ~3.4 | Singlet | 3H | Methoxy group protons. |

| -CH - | ~4.3 | Triplet | 1H | The α-proton, coupled to the adjacent CH₂ group. |

| -CH₂ - | ~3.9-4.1 | Doublet of doublets | 2H | Diastereotopic protons adjacent to the chiral center. |

¹³C NMR (predicted): Key signals would include the carbonyl carbon (~170 ppm), the α-carbon (~55 ppm), the ether-linked methylene carbon (~70 ppm), the ester methyl carbon (~53 ppm), and the ether methyl carbon (~59 ppm).

Mass Spectrometry (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ for the free base (C₅H₁₁NO₃) would be observed at m/z 134.07.

FT-IR: Characteristic absorption bands would be observed for the N-H stretches of the ammonium salt (~3100-2800 cm⁻¹), the C=O stretch of the ester (~1740 cm⁻¹), and C-O stretches of the ester and ether groups (~1200-1000 cm⁻¹).

Reactivity, Stability, and Handling

Chemical Reactivity

-

Amino Group: The primary amine, present as an ammonium hydrochloride salt, is relatively unreactive. However, upon neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), the resulting free amine becomes a potent nucleophile, ready for amide bond formation, reductive amination, or reaction with other electrophiles.[9]

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols or be reduced to the corresponding amino alcohol using reducing agents like lithium aluminum hydride.

-

O-Methyl Group: The methyl ether is generally a stable functional group, resistant to most reagents that do not cleave ethers (e.g., strong acids like HBr or BBr₃). This stability is a key advantage for its use as a protecting group for the serine hydroxyl function.[1]

Stability and Storage

The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). As a solid, it is stable at room temperature for extended periods.[10] Solutions should be prepared fresh for use.

Applications in Drug Development and Medicinal Chemistry

This compound is a strategic building block for introducing a specific stereocenter and a metabolically stable side chain into drug candidates.

-

Chiral Pool Synthesis: It provides a readily available source of (R)-chirality at the α-carbon, which is crucial for achieving stereospecific interactions with biological targets like enzymes and receptors.

-

Metabolic Stability: The replacement of a primary hydroxyl group (as in serine) with a methoxy group blocks a potential site of phase II metabolism (glucuronidation or sulfation). This can lead to improved metabolic stability and a longer in vivo half-life of the final drug molecule.

-

Modulation of Physicochemical Properties: The O-methyl group alters the molecule's polarity and hydrogen bonding potential compared to a hydroxyl group. It can act as a hydrogen bond acceptor but not a donor, a subtle change that can fine-tune binding affinity and cell permeability.[1]

Conceptual Application Diagram

Caption: Role as an intermediate in complex molecule synthesis.

Conclusion

This compound is more than a simple amino acid derivative; it is a sophisticated tool for the modern medicinal chemist. Its defined stereochemistry, coupled with the strategic placement of a metabolically robust O-methyl group, makes it an invaluable intermediate for constructing complex pharmaceutical agents. Understanding its synthesis, analytical profile, and chemical reactivity allows researchers to confidently incorporate this building block into drug discovery programs, ultimately enabling the development of safer and more effective therapeutics.

References

-

Gadek, T. R., & Castellino, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1125. [Link]

- Plattner, P. A., et al. (Year not available). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.

- Stauffer, C. S. (1980). Propenimidates.

- CN106518695A. (2017). A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

-

The Good Scents Company. (n.d.). cyclohexadec-2-en-1-one. The Good Scents Company. [Link]

-

Tzakos, A. G., et al. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Gadek, T. R., & Castellino, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

-

Ho, C. L., & Saito, K. (2021). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers in Plant Science. [Link]

-

Asghar, O., & Parle, A. (2008). Synthesis, characterization and pharmacological evaluation of some new flurbiprofen derivatives. Brazilian Journal of Pharmaceutical Sciences. [Link]

- CN103224437A. (2013). Amino acid methyl ester hydrochloride preparation.

- CN110606811A. (2019). Synthetic method of L-serine methyl ester hydrochloride.

- Nichols, D. E. (1996). Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.

-

Ho, C. L., & Saito, K. (2021). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. ResearchGate. [Link]

- Nummy, L. J. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.

-

Mészáros, T., et al. (1998). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. PubMed. [Link]

- WO2020134137A1. (2020). Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.

- Boyle, F. T., & Mackerer, C. R. (1990). (Substituted aralkyl) heterocyclic compounds.

- Biggadike, K., & Coe, D. M. (2021). Pharmaceutical formulations comprising 4-{(1R)-2-[(6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl) phenol.

-

PubChem. (n.d.). (R)-2-Amino-3-methoxypropanoic acid hydrochloride. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 3. Methyl 3-methoxypropionate(3852-09-3) 1H NMR [m.chemicalbook.com]

- 4. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones - Google Patents [patents.google.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 8. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

- 10. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride

CAS Number: 1800300-79-1

This guide provides a comprehensive technical overview of (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and peptide synthesis. This document delves into its chemical identity, synthesis, characterization, and applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Chiral Amino Acid Esters in Drug Discovery

Chirality is a fundamental concept in drug design, as the stereochemistry of a molecule dictates its interaction with biological targets. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Non-natural amino acids and their derivatives, such as this compound, serve as crucial chiral building blocks in the construction of complex bioactive molecules. These compounds allow for the introduction of specific stereocenters, influencing the conformation and binding affinity of the final drug candidate. The methoxy group at the 3-position of this particular amino acid ester offers unique steric and electronic properties, making it a valuable tool for fine-tuning the characteristics of a peptide or small molecule.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use and storage.

| Property | Value | Source |

| CAS Number | 1800300-79-1 | Internal Database |

| Molecular Formula | C₅H₁₂ClNO₃ | Internal Database |

| Molecular Weight | 169.61 g/mol | Internal Database |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |

| Solubility | Soluble in water | [2] |

Safety and Handling:

This compound should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and ensure adequate ventilation. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Manufacturing

The synthesis of this compound typically starts from the corresponding chiral amino acid, O-methyl-D-serine. The general strategy involves the esterification of the carboxylic acid and subsequent formation of the hydrochloride salt.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into two main steps: esterification and salt formation. The choice of reagents and conditions is critical to preserving the stereochemical integrity of the chiral center.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on common methods for the synthesis of amino acid methyl ester hydrochlorides.[3][4] Optimization may be required based on laboratory conditions and desired purity.

Step 1: Esterification of O-Methyl-D-serine

-

Suspend O-methyl-D-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then catalyzes the Fischer esterification of the carboxylic acid. This method is effective for amino acids as the amino group is protonated to form the hydrochloride salt, preventing side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude product.

Step 2: Purification and Isolation

-

The crude product, which is the hydrochloride salt, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

-

Wash the crystals with cold diethyl ether and dry under vacuum to yield pure this compound.

Quality Control and Characterization

Ensuring the identity, purity, and stereochemical integrity of this compound is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity. For this compound, one would expect to see distinct signals for the methoxy protons, the methyl ester protons, the methylene protons, and the alpha-proton. The chemical shifts and coupling patterns are characteristic of the structure.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the alpha-carbon, the methylene carbon, the methoxy carbon, and the methyl ester carbon.

Illustrative ¹H NMR Data Interpretation:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Methyl Ester (COOCH₃) | ~3.8 | Singlet |

| Methoxy (OCH₃) | ~3.4 | Singlet |

| Alpha-Proton (α-H) | ~4.2 | Triplet |

| Methylene Protons (β-H₂) | ~3.7 | Doublet |

| Amine Protons (NH₃⁺) | Broad singlet |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Chromatographic Analysis: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and, critically, the enantiomeric excess of the compound.

Principle of Chiral HPLC:

Chiral separations are achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. For amino acid derivatives, polysaccharide-based CSPs are often effective.[5]

Illustrative Chiral HPLC Method Development Workflow:

Caption: Workflow for developing a chiral HPLC method.

Self-Validating Protocol for Enantiomeric Purity Determination:

-

Column Selection: Screen various chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) to find a stationary phase that provides baseline separation of the (R) and (S) enantiomers.

-

Mobile Phase Optimization: Systematically vary the composition of the mobile phase (e.g., the ratio of hexane to isopropanol and the concentration of an acidic or basic additive like trifluoroacetic acid or diethylamine) to optimize resolution and analysis time.

-

Method Validation: Validate the chosen method according to ICH guidelines, including specificity (by injecting the racemate and each individual enantiomer if available), linearity, accuracy, precision, and limit of quantification for the undesired enantiomer.[6]

-

Sample Analysis: Dissolve a known concentration of this compound in the mobile phase and inject it into the HPLC system.

-

Data Interpretation: Integrate the peak areas for both the (R) and any detected (S) enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([R] - [S]) / ([R] + [S])] x 100.

Applications in Drug Development and Research

This compound is a valuable building block in several areas of pharmaceutical research.

-

Peptide Synthesis: As a non-natural amino acid derivative, it can be incorporated into peptides to create peptidomimetics with enhanced stability, altered conformation, or novel biological activity. The hydrochloride salt form is often preferred for its improved solubility and handling properties in solid-phase peptide synthesis (SPPS).[7]

-

Chiral Ligand Synthesis: The amino and ester functionalities can be further modified to create chiral ligands for asymmetric catalysis.

-

Scaffold for Small Molecule Synthesis: It serves as a chiral starting material for the synthesis of more complex molecules with a defined stereochemistry at the alpha-carbon.

Logical Relationship of Applications:

Caption: Applications stemming from the core compound.

Conclusion

References

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

-

Görbitz, C. H. (2009). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3026. Retrieved from [Link]

-

A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (2020). ResearchGate. Retrieved from [Link]

- A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. (2017). Google Patents.

-

The significance of chirality in contemporary drug discovery-a mini review. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

- Method for synthesizing peptide containing n-substituted amino acid. (2020). Google Patents.

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). Molecules. Retrieved from [Link]

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

l-Serine methyl ester hydrochloride. (2009). ResearchGate. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis. (1987). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). Molecules. Retrieved from [Link]

- Method for synthesizing r-3-chloroalanine methyl ester hydrochloride. (2020). Google Patents.

-

Peptides, solid-phase synthesis and characterization. (2018). Electronic Journal of Biotechnology. Retrieved from [Link]

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

-

A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal of Pharmacy. Retrieved from [Link]

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2020). Molecules. Retrieved from [Link]

-

1H NMR spectrum of 2-methoxypropane. (n.d.). Advanced Organic Chemistry. Retrieved from [Link]

-

(R)-2-Amino-3-methoxypropanoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

METHYL 2-AMINO-3-HYDROXYPROPANOATE HYDROCHLORIDE. (n.d.). Mol-Instincts. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

- 3. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride is a specialized, non-natural amino acid derivative that has garnered significant interest within the pharmaceutical and fine chemical industries. As a chiral building block, it provides a synthetically versatile scaffold for the introduction of a specific stereocenter into complex target molecules.[1] Its unique structure, featuring a methoxy group on the side chain, offers distinct properties that can influence the lipophilicity, metabolic stability, and conformational rigidity of a final drug candidate. This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its applications and the critical analytical methodologies required for its quality control, with a particular focus on ensuring enantiomeric purity.

Core Molecular Attributes

The precise identity and properties of this compound are fundamental to its application. The hydrochloride salt form is typical for amino acid esters, enhancing stability and improving handling characteristics by protecting the primary amine.

Chemical Structure and Identity

The compound is the methyl ester of the (R)-enantiomer of 2-amino-3-methoxypropanoic acid, presented as a hydrochloride salt.

-

IUPAC Name: this compound

-

Synonyms: H-D-Ser(Me)-OMe.HCl

Physicochemical Properties

A thorough understanding of the compound's properties is crucial for its use in synthesis and formulation. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 169.61 g/mol | , , , |

| Molecular Formula | C₅H₁₂ClNO₃ | , , , |

| Appearance | Solid | |

| Melting Point | 138 °C | |

| SMILES | O=C(OC)COC.[H]Cl | |

| Storage Conditions | Sealed in dry, room temperature |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The primary route to this compound leverages the "chiral pool," starting from the readily available and inexpensive D-Serine.[9] This approach is efficient as it transfers the inherent chirality of the starting material to the final product.

Synthetic Pathway Overview

A common and logical synthetic route involves a two-step process: (1) Fischer esterification of the carboxylic acid and (2) O-methylation of the side-chain hydroxyl group. The order of these steps can be varied, but protection of the amine is often required to prevent side reactions.

Caption: Synthetic workflow from D-Serine.

Detailed Synthetic Protocol

This protocol is a representative method based on established organic chemistry principles for amino acid modification.

Step 1: Esterification of D-Serine to D-Serine Methyl Ester Hydrochloride

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (10 volumes relative to D-Serine).

-

Reagent Addition: Cool the methanol to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise. Causality: This in situ generation of HCl gas is a classic method for Fischer esterification; thionyl chloride is highly effective and the byproducts (SO₂ and HCl) are volatile.

-

Reaction: After the addition is complete, add D-Serine (1.0 equivalent). Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield a solid. Add ethyl acetate, stir at room temperature to form a slurry, and collect the solid product by vacuum filtration. Wash with cold ethyl acetate and dry under vacuum to yield D-Serine methyl ester hydrochloride. A similar procedure is outlined in patent CN106518695A for a related compound.[10]

Step 2: N-Protection, O-Methylation, and Deprotection

-

N-Protection: Suspend D-Serine methyl ester hydrochloride (1.0 eq.) in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (2.2 eq.) to neutralize the hydrochloride and then add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.). Stir at room temperature until completion.

-

O-Methylation: To the solution of the N-protected ester, add a methylating agent. A common choice is methyl iodide (MeI) in the presence of a mild base like silver(I) oxide (Ag₂O) to avoid epimerization. Stir at room temperature, protected from light, until the reaction is complete. Causality: The Boc protecting group is stable under these mild methylation conditions, preventing N-methylation. Ag₂O acts as a proton scavenger.

-

Deprotection and Salt Formation: After purification (e.g., column chromatography), dissolve the protected product in a minimal amount of anhydrous solvent (e.g., methanol or 1,4-dioxane). Add a solution of anhydrous HCl (e.g., 4M in dioxane) and stir at room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to afford this compound.

Applications in Drug Discovery and Development

Chiral building blocks are fundamental to the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic indices compared to their racemic counterparts.[9][11][12] this compound serves as a valuable intermediate for several reasons:

-

Stereochemical Control: It introduces a defined (R)-stereocenter, which is critical as the biological activity of enantiomers can differ significantly.[1]

-

Structural Diversity: The primary amine and ester functionalities provide orthogonal handles for further chemical modification, such as peptide coupling or reduction to the corresponding amino alcohol.

-

Pharmacokinetic Modulation: The methoxy group can alter the lipophilicity and metabolic profile of the parent molecule. It can block potential sites of metabolism (e.g., oxidation of a primary alcohol) or engage in specific hydrogen bond interactions with a biological target.

While specific drugs containing this exact fragment are not broadly disclosed in public literature, it is representative of the class of non-natural amino acids frequently used in the synthesis of peptide mimetics, protease inhibitors, and other complex chiral molecules.

Analytical Characterization and Quality Control

Ensuring the chemical and, most importantly, the chiral purity of the building block is paramount. A combination of spectroscopic and chromatographic techniques is required for full characterization.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key expected signals in ¹H NMR would include singlets for the two methyl groups (ester and ether), and multiplets for the methine and methylene protons of the propanoate backbone.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the free base (M+H)⁺ at m/z 134.08.

Chiral Purity Analysis: A Self-Validating Protocol

The determination of enantiomeric excess (% ee) is the most critical quality control parameter. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard method.[13][14][15]

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. AB539834 | CAS 1800300-79-1 – abcr Gute Chemie [abcr.com]

- 3. This compound | 1800300-79-1 | Benchchem [benchchem.com]

- 4. 1800300-79-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1800300-79-1 [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. 88642-83-5 Methyl 2-amino-3-methoxypropanoate hydrochloride AKSci 3517DA [aksci.com]

- 8. Page loading... [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride: A Chiral Building Block for Advanced Drug Discovery

This guide provides an in-depth technical overview of (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride, a specialized chiral building block with significant applications in modern medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the compound's chemical identity, synthesis, analytical characterization, and its strategic role in the design of novel therapeutics.

Chemical Identity and Nomenclature

This compound is a derivative of the naturally occurring amino acid D-serine. The defining structural features are the methylation of the side-chain hydroxyl group and the esterification of the carboxyl group, with the stereochemistry retained at the alpha-carbon. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic applications.

Systematic and Common Synonyms:

A clear understanding of the various names and identifiers for this compound is crucial for navigating scientific literature and chemical supplier databases.

| Identifier Type | Identifier |

| IUPAC Name | methyl (2R)-2-amino-3-methoxypropanoate;hydrochloride |

| CAS Number | 1800300-79-1[1][2] (specific to the R-enantiomer) |

| 88642-83-5[3][4] (may be used for the racemate or unspecified stereoisomer) | |

| Common Synonyms | O-methyl-D-serine methyl ester hydrochloride |

| Methyl (R)-2-amino-3-methoxypropanoate HCl | |

| H-D-Ser(Me)-OMe.HCl | |

| D-Serine O-methyl methyl ester hydrochloride |

It is imperative for researchers to note the CAS number when sourcing this reagent to ensure the correct stereoisomer is obtained for their specific application.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding the compound's behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₃ | [1][4] |

| Molecular Weight | 169.61 g/mol | [1][4] |

| Appearance | White to light yellow solid | [2] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maintain the desired stereochemistry. The most common synthetic route starts from the readily available chiral precursor, D-serine.

Synthetic Strategy: A Two-Step Approach

The overall synthetic transformation can be visualized as a two-step process involving esterification of the carboxylic acid and methylation of the side-chain hydroxyl group. The order of these steps can be varied, but a common approach is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis, drawing from established methods for amino acid modification.[5][6]

Step 1: Esterification of D-Serine

This step converts the carboxylic acid of D-serine into a methyl ester. A common and effective method is the use of thionyl chloride in methanol.

-

Reaction Setup: Suspend D-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. The addition is exothermic and generates HCl gas, which catalyzes the esterification.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, D-serine methyl ester hydrochloride, is typically a white solid. It can be further purified by recrystallization from a solvent system like methanol/diethyl ether.

Step 2: O-Methylation of D-Serine Methyl Ester Hydrochloride

This step introduces the methyl group onto the side-chain hydroxyl group. This requires a suitable methylating agent and a base to deprotonate the hydroxyl group.

-

Reaction Setup: Dissolve D-serine methyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base (e.g., sodium hydride, 1.1 equivalents) portion-wise. The base deprotonates the hydroxyl and amino groups.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction by TLC.

-

Workup and Isolation: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the free amine of (R)-Methyl 2-amino-3-methoxypropanoate.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent. The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. Key expected resonances include: a singlet for the ester methyl group, a singlet for the methoxy methyl group, and signals for the protons on the alpha and beta carbons of the propanoate backbone. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the five carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the compound and for determining its enantiomeric excess (e.e.).

-

Purity Analysis (Reversed-Phase HPLC): A standard reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of an acid modifier like trifluoroacetic acid) can be employed to determine the chemical purity.

-

Chiral Purity Analysis: The enantiomeric purity is a critical parameter for a chiral building block. This is typically determined using a chiral stationary phase (CSP) in either normal-phase or reversed-phase mode. The choice of the chiral column and mobile phase is crucial for achieving baseline separation of the (R)- and (S)-enantiomers.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Applications in Drug Discovery and Development

This compound serves as a valuable constrained amino acid in the design of peptidomimetics and other small molecule drugs.[8] The O-methylation of the serine side chain imparts several desirable properties.

Conformational Constraint and Pre-organization

The methoxy group is sterically more demanding than a hydroxyl group and removes the hydrogen-bonding donor capability of the side chain. This modification restricts the conformational freedom of the amino acid residue when incorporated into a peptide chain. This pre-organization can lead to a more defined three-dimensional structure of the resulting peptide, which can enhance its binding affinity and selectivity for a biological target.[9][10]

Caption: Impact of side-chain constraint on peptide-target binding.

Improved Pharmacokinetic Properties

The methylation of the hydroxyl group increases the lipophilicity of the amino acid residue. When incorporated into a peptide, this can lead to improved metabolic stability by masking a potential site of enzymatic degradation. Increased lipophilicity can also enhance membrane permeability and oral bioavailability, which are significant challenges in peptide drug development.[11]

A Building Block for Peptidomimetics

This compound is a key starting material for the synthesis of more complex unnatural amino acids and peptidomimetic scaffolds. Its functional groups (amine, ester, and ether) allow for a wide range of chemical transformations, making it a versatile tool for medicinal chemists.[12][13]

Conclusion

This compound is a specialized yet highly valuable chiral building block for the development of advanced therapeutics. Its ability to impart conformational constraint and modulate the physicochemical properties of peptides and peptidomimetics makes it a powerful tool for addressing some of the key challenges in drug design, such as improving target affinity, selectivity, and pharmacokinetic profiles. A thorough understanding of its synthesis, characterization, and strategic application is essential for leveraging its full potential in the discovery of novel medicines.

References

- WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents.

-

PubChem. Methyl 3-amino-2-methylpropanoate hydrochloride. Available from: [Link]

- CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents.

-

Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., ... & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. Available from: [Link]

- CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents.

-

Verma, A., & Tantry, S. J. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

PubChem. methyl (2R)-3-amino-2-methylpropanoate hydrochloride. Available from: [Link]

-

Kandi, R., & Maiti, B. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Pharmaceuticals, 14(9), 894. Available from: [Link]

-

Anderson, K. P., & Wysocki, V. H. (2009). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Available from: [Link]

-

Gomez Angel, A. R. (2021). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Available from: [Link]

-

IRIS. Nature-inspired and medicinally relevant short peptides. Available from: [Link]

-

Li, J., Li, Y., Zhu, S., & Li, J. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters, 25(2), 304-309. Available from: [Link]

-

Halil, M., Ivanova, B., & Spiteller, M. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3183. Available from: [Link]

-

Organic Syntheses Procedure. 18. Available from: [Link]

-

Zhang, Y., Chen, J., Wu, Y., Wang, Y., & Li, J. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. Available from: [Link]

-

Ilisz, I., & Péter, A. (2016). Chiral separations for d-amino acid analysis in biological samples. Journal of pharmaceutical and biomedical analysis, 130, 192-208. Available from: [Link]

-

Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 137(10), 1219–1226. Available from: [Link]

-

Sasahara, K., Naito, S., & Fukushima, T. (2019). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 6, 2623–2631. Available from: [Link]

-

Schramma, K. R., Bushin, L. B., & Booker, S. J. (2021). Structural basis for iterative methylation by a cobalamin-dependent radical S-adenosylmethionine enzyme in cystobactamids biosynthesis. Proceedings of the National Academy of Sciences, 118(16), e2023240118. Available from: [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Available from: [Link]

-

SpiroChem. SpiroKit 3: Constrained Amino Acids. Available from: [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-(methoxyamino)-2-methylpropanoate | C6H13NO3 | CID 560321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mass spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 6. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 7. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Growing Importance of Chiral Non-Natural Amino Acids

In the landscape of modern pharmaceutical development, the demand for structurally novel and stereochemically pure building blocks is insatiable. Among these, non-natural amino acids have emerged as critical components in the design of peptidomimetics, constrained peptides, and small molecule therapeutics that exhibit enhanced metabolic stability, target affinity, and oral bioavailability. (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride, a chiral derivative of D-serine, represents a key intermediate of significant strategic value. Its unique structural features—a protected carboxylic acid, a primary amine, a chiral center of the (R)-configuration, and a methoxy group at the beta-position—make it a versatile synthon for introducing specific pharmacophoric elements. This guide provides an in-depth technical overview of its synthesis, properties, applications, and quality control, designed to empower researchers in leveraging this valuable intermediate.

Chemical Profile and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of O-methyl-D-serine. The hydrochloride form enhances its stability and crystallinity, rendering it more suitable for storage and handling in a laboratory setting compared to the free base, which may be less stable.[1]

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1800300-79-1 | [2] |

| Molecular Formula | C₅H₁₂ClNO₃ | Derived |

| Molecular Weight | 169.61 g/mol | Derived |

| Appearance | White to light yellow solid | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Predicted Spectroscopic Data

While a publicly available, experimentally verified full dataset is scarce, the expected NMR chemical shifts can be reliably predicted based on established principles and data from analogous structures such as L-serine methyl ester hydrochloride and methyl 3-methoxypropionate.[1][3]

-

¹H NMR (400 MHz, D₂O):

-

δ ~4.20 ppm (t, 1H, J ≈ 4.0 Hz, -CH(NH₃⁺)-)

-

δ ~3.90 ppm (d, 2H, J ≈ 4.0 Hz, -CH₂-OCH₃)

-

δ ~3.80 ppm (s, 3H, -COOCH₃)

-

δ ~3.40 ppm (s, 3H, -OCH₃)

-

-

¹³C NMR (100 MHz, D₂O):

-

δ ~169.0 ppm (C=O)

-

δ ~71.0 ppm (-CH₂-OCH₃)

-

δ ~58.0 ppm (-OCH₃)

-

δ ~54.0 ppm (-COOCH₃)

-

δ ~53.0 ppm (-CH(NH₃⁺)-)

-

Synthesis of this compound

The most direct and industrially scalable synthesis of the target molecule originates from the readily available chiral precursor, O-methyl-D-serine. The core of the synthesis is a classic esterification of the carboxylic acid functionality.

The Fischer-Speier Esterification: A Reliable and Scalable Method

The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is the most common and efficient method for this transformation. For amino acids, the use of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol is particularly advantageous as it serves a dual purpose: the reagent reacts with methanol to generate anhydrous HCl in situ, which acts as the catalyst, and also facilitates the formation of the hydrochloride salt of the amino group, preventing undesired side reactions.[1][4]

Detailed Synthesis Protocol

Reaction: Esterification of O-methyl-D-serine.

Rationale: This one-pot procedure is efficient, uses common laboratory reagents, and directly yields the desired hydrochloride salt, simplifying purification. The use of thionyl chloride in methanol is a well-established method for the esterification of amino acids.[5][6]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add anhydrous methanol (100 mL).

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add thionyl chloride (1.2 equivalents) dropwise to the methanol while stirring vigorously.

-

Causality Note: This exothermic reaction generates HCl gas in situ. Slow, controlled addition is crucial to manage the temperature and prevent excessive pressure buildup. The anhydrous conditions are necessary to prevent hydrolysis of the thionyl chloride and to favor ester formation.

-

-

Substrate Addition: Once the addition of thionyl chloride is complete and the solution has stirred for 15 minutes, add O-methyl-D-serine (1.0 equivalent) portion-wise to the cold solution.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or viscous oil is the hydrochloride salt of the product.

-

Purification: To the crude product, add diethyl ether or ethyl acetate and triturate to induce crystallization. Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Pharmaceutical Synthesis

Chiral α-amino acid esters are invaluable building blocks in the synthesis of complex, biologically active molecules.[7] The (R)-configuration and the O-methyl group of the target molecule make it particularly useful for creating specific stereocenters and for introducing a metabolically stable ether linkage.

Key Intermediate for Lacosamide Analogs

O-methyl-D-serine is a pivotal intermediate in the synthesis of Lacosamide, an anticonvulsant drug used for the treatment of epilepsy.[8] The esterified form, this compound, serves as a more reactive and soluble precursor for subsequent N-acylation and modification steps in the development of novel Lacosamide analogs or alternative synthetic routes.

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of chiral intermediates is paramount in drug development. A robust analytical workflow is essential for the quality control of this compound.

Determination of Enantiomeric Purity by Chiral HPLC

Principle: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including amino acid derivatives.[9]

Illustrative HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., SUMICHIRAL OA-2500 or similar).

-

Mobile Phase: A mixture of hexane, 1,2-dichloroethane, and ethanol (e.g., 500:30:0.15 v/v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase.

-

System Validation: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Conclusion and Future Outlook

This compound is a high-value chiral intermediate with significant potential in pharmaceutical research and development. Its straightforward synthesis from O-methyl-D-serine and its utility as a building block for complex molecules underscore its importance. As the demand for enantiomerically pure drugs continues to grow, the strategic application of such well-defined chiral synthons will be a key enabler of innovation in medicinal chemistry. This guide provides the foundational technical knowledge for scientists to confidently incorporate this versatile molecule into their drug discovery programs.

References

-

Koprowski, M., & Szymanowski, J. (2018). Preparation of methyl ester of L-serine. ResearchGate. [Link]

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

- CN105949074A - Synthesis method of O-methyl-D-serine.

- CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

-

Gajda, A., & Kołodziejczyk, A. M. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1122. [Link]

- CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

-

Cook, G. R., & Stille, J. R. (1993). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 58(23), 6377-6385. [Link]

-

SUMICHIRAL OA columns for enantiomer separation by HPLC. Sumi Chiral. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1800300-79-1 [chemicalbook.com]

- 3. Methyl 3-methoxypropionate(3852-09-3) 1H NMR [m.chemicalbook.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 6. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 9. scas.co.jp [scas.co.jp]

(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, a key intermediate in various synthetic applications. The focus is on its solubility and stability, which are paramount for its effective use in research and development. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound is a chiral amino acid ester derivative. Its structure, comprising a methyl ester, a primary amine, and a methoxy group, dictates its chemical behavior. The hydrochloride salt form generally enhances the solubility and stability of the compound.[1]

A foundational understanding of its properties is crucial for method development and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88642-83-5 | |

| Molecular Formula | C5H12ClNO3 | Inferred from structure |

| Molecular Weight | 169.61 g/mol | Inferred from structure |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Structure of this compound

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability.[2] For this compound, its polar nature, due to the amino and methoxy groups and its hydrochloride salt form, suggests good solubility in polar solvents.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3] This involves adding an excess of the compound to a solvent and agitating the mixture until equilibrium is reached.

Protocol 1: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5]

The following diagram outlines the workflow for determining solubility.

Caption: Workflow for Solubility Determination

Expected Solubility

Table 2: Illustrative Solubility of this compound

| Solvent | Expected Solubility Category | Rationale |

| Water | Highly Soluble | The hydrochloride salt and polar functional groups promote aqueous solubility. |

| Methanol | Soluble | The compound is a methyl ester and has polar groups, favoring solubility in this polar protic solvent. |

| Ethanol | Soluble | Similar to methanol, good solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A common aprotic polar solvent for pharmaceutical compounds.[2] |

| Dichloromethane (DCM) | Sparingly Soluble | Lower polarity of the solvent is less favorable for the polar salt. |

| Hexane | Insoluble | Non-polar solvent is unlikely to dissolve the polar compound. |

This table is illustrative and based on general chemical principles. Experimental verification is required.

Stability Profile

Understanding the chemical stability of this compound is essential for defining storage conditions, shelf-life, and identifying potential degradation products.[6] Forced degradation studies are a key tool for this purpose.[7][8]

Potential Degradation Pathways

The primary degradation pathway for this molecule is likely to be hydrolysis of the methyl ester, especially under acidic or basic conditions, to yield the corresponding carboxylic acid.[7][9] Oxidation of the amino group is another potential degradation route.[10]

The diagram below illustrates a potential hydrolytic degradation pathway.

Caption: Potential Hydrolytic Degradation Pathway

Forced Degradation Study Protocol

A forced degradation study deliberately exposes the compound to harsh conditions to accelerate degradation and identify potential degradants.[6]

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions:[6]

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

-

-

Time Points: Sample at initial, intermediate, and final time points.

-

Analysis: Analyze the samples using a stability-indicating analytical method (see Section 4) to quantify the parent compound and detect any degradation products.

The following diagram illustrates the workflow for a forced degradation study.

Caption: Forced Degradation Study Workflow

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for accurate quantification in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives.[11][12][13]

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring accurate measurement of the parent compound's concentration over time. For a polar compound like this compound, a reverse-phase HPLC method is a suitable starting point, potentially with a polar-embedded or polar-endcapped column for better retention. Analysis of underivatized amino acids is possible, which simplifies the procedure.[14]

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution with:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Detection: UV detection at a low wavelength (e.g., 210 nm) to detect the carboxyl group.

-

Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation samples.

-

Method Validation: Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[15]

Conclusion

This guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in public literature, the application of established principles and methodologies in pharmaceutical analysis allows for a robust characterization. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the necessary tools to effectively handle and utilize this important chemical entity.

References

-

PubChem. Methyl 3-amino-2-methylpropanoate hydrochloride. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

National Institutes of Health (NIH). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

-

III Analytical Methods. [Link]

-

Journal of Chemical and Pharmaceutical Research (JOCPR). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Lestari et al. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 2022. [Link]

-

ACS Omega. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

PubMed. Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

National Institutes of Health (NIH). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. [Link]

-

PubChem. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate. [Link]

Sources

- 1. Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride | 2225142-01-6 | Benchchem [benchchem.com]

- 2. rheolution.com [rheolution.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. onyxipca.com [onyxipca.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. myfoodresearch.com [myfoodresearch.com]

- 12. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safety and Hazards of (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

-

Chemical Name: (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride

-

Parent Acid CAS Number: 86118-11-8 (for (R)-2-Amino-3-methoxypropanoic acid)[1][2][3][4]

-

Molecular Formula: C₅H₁₂ClNO₃

-

Molecular Weight: 169.61 g/mol

-

Chemical Structure:

The hydrochloride salt form of this amino acid ester is likely utilized to enhance its stability and solubility in aqueous media, a common practice in drug development and chemical synthesis.[5]

Inferred Hazard Identification and Classification

Due to the absence of specific toxicological data for this compound, this section presents a predicted hazard profile based on data from structurally similar compounds, including other amino acid ester hydrochlorides.

Predicted GHS Classification:

Based on compounds like Methyl 3-amino-2-methylpropanoate hydrochloride and Methyl 2-amino-3-chloropropanoate hydrochloride, the following GHS classification is anticipated[6][7]:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

-

Pictogram:

-

Signal Word: Warning

-

Predicted Hazard Statements:

Toxicological Profile (Inferred)

The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

-

Skin Irritation: As with many amino acid ester hydrochlorides, this compound is expected to be irritating to the skin upon direct contact.[6][7] Prolonged or repeated exposure may lead to dermatitis.

-

Eye Irritation: Direct contact with the eyes is likely to cause serious irritation, characterized by redness, pain, and watering.[6][7]

-

Respiratory Irritation: Inhalation of dusts or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[6][7]

-

Ingestion: While specific oral toxicity data is unavailable, it is prudent to assume that ingestion may cause gastrointestinal irritation.

Safe Handling and Storage

A conservative approach to handling and storage is essential.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[8] Lab coats or other protective clothing should be worn to prevent skin contact.[8]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Based on the storage recommendations for the parent acid, refrigeration at 2-8°C may be advisable for long-term stability.[1]

-

The compound may be hygroscopic; therefore, storage under an inert atmosphere could be beneficial.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

-

In case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[11]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Experimental Protocols

Risk Assessment Workflow for Compounds with Limited Safety Data

The following workflow provides a systematic approach to assessing the risks associated with novel or poorly characterized compounds.

Caption: Risk Assessment Workflow for Novel Compounds.

Safe Handling Protocol in a Laboratory Setting

-

Preparation:

-

Confirm that a current, documented risk assessment is in place for the planned experiment.

-

Ensure the chemical fume hood is operational and has a valid certification.

-

Verify the immediate availability of an eyewash station and safety shower.

-

Assemble all necessary PPE (safety goggles, lab coat, nitrile gloves).

-

-

Handling:

-

Conduct all manipulations of the solid compound or its solutions inside the fume hood.

-

Use a spatula for transferring the solid to minimize dust generation.

-

When making solutions, add the solid to the solvent slowly to avoid splashing.

-

Keep the container tightly closed when not in use.

-

-

Spill Management:

-

In case of a small spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

For larger spills, evacuate the area and follow emergency procedures.

-

-

Waste Disposal:

-

Dispose of waste materials in accordance with local, state, and federal regulations.

-

Do not dispose of the chemical down the drain.

-

-

Post-Handling:

-

Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[8]

-

Clean the work area and decontaminate any equipment used.

-

Caption: Safe Laboratory Handling Protocol.

Conclusion

While this compound lacks specific safety and hazard data, a thorough analysis of structurally related compounds allows for a predictive assessment of its potential risks. It should be handled with care, assuming it is an irritant to the skin, eyes, and respiratory system. Adherence to the principles of good laboratory practice, including the use of appropriate engineering controls and personal protective equipment, is paramount to ensure the safety of all personnel. This guide should be used as a starting point for a comprehensive, site-specific risk assessment.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-methoxypropionate.

- ChemScene. (n.d.). Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET 3-Methoxypropylamine.

- ChemicalBook. (n.d.). methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.

- PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate hydrochloride.

- Pharmaffiliates. (n.d.). (R)-2-Amino-3-methoxypropanoic acid | CAS No : 86118-11-8.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Enamine. (n.d.). SAFETY DATA SHEET.